High-Affinity Binding to Sin3A PAH2: Kd Comparison with Alternative PAH2 Interactors
Mad1 (6-21) binds to mammalian Sin3A PAH2 with a dissociation constant (Kd) of approximately 29 nM, representing one of the highest-affinity naturally occurring interactions documented for the PAH2 domain [1]. This binding affinity is derived from isothermal titration calorimetry (ITC) and NMR-based structural characterization of the Mad1 SID-PAH2 complex. By comparison, the minimal 13-residue Mad1 SID peptide (residues 8-20) retains full binding functionality, establishing that the 6-21 fragment encompasses the complete high-affinity interaction module [1]. Alternative PAH2-binding motifs, such as the LXXLL-containing peptides identified through aptamer screening that interact with PAH1, show distinct sequence specificity and do not replicate the Mad1-PAH2 binding mode [2].
| Evidence Dimension | Binding affinity (Kd) for Sin3A PAH2 domain |
|---|---|
| Target Compound Data | ~29 nM |
| Comparator Or Baseline | Minimal Mad1 SID peptide (residues 8-20): comparable affinity; LXXLL motif peptides: interact preferentially with PAH1 rather than PAH2 |
| Quantified Difference | Mad1 (6-21) Kd ~29 nM; LXXLL peptides show negligible PAH2 binding under equivalent conditions |
| Conditions | In vitro binding assays using recombinant Sin3A PAH2 domain; isothermal titration calorimetry and NMR spectroscopy |
Why This Matters
Procurement of the validated 6-21 sequence ensures reproducible high-affinity PAH2 binding that matches the affinity benchmark established in structural studies, whereas generic or truncated peptides may exhibit altered or absent PAH2 engagement.
- [1] Brubaker K, Cowley SM, Huang K, et al. Solution structure of the interacting domains of the Mad1-Sin3A complex: implications for recruitment of a chromatin-modifying complex. Cell. 2000;103(4):655-665. View Source
- [2] Le Guezennec X, Vermeulen M, Stunnenberg HG. Molecular characterization of Sin3 PAH-domain interactor specificity and identification of PAH partners. Nucleic Acids Research. 2006;34(14):3929-3937. View Source
